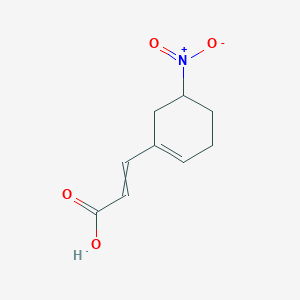
3-(5-Nitro-cyclohex-1-enyl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Nitro-cyclohex-1-enyl)-acrylic acid is an organic compound characterized by the presence of a nitro group attached to a cyclohexene ring, which is further conjugated with a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Nitro-cyclohex-1-enyl)-acrylic acid typically involves the nitration of cyclohexene derivatives followed by the introduction of the propenoic acid group. One common method includes the following steps:
Nitration: Cyclohexene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Aldol Condensation: The nitrated cyclohexene undergoes aldol condensation with acrolein in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and aldol condensation to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Amines: Formed through reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Synthesis and Derivatives
The synthesis of 3-(5-nitro-cyclohex-1-enyl)-acrylic acid has been documented using various methods, including the oxidation of oximes. The process typically involves the conversion of corresponding oxime derivatives into nitro-substituted compounds via specific oxidation techniques . These synthetic pathways are crucial for producing derivatives that can be used in further chemical reactions.
Applications in Organic Synthesis
- Vinylogous Pronucleophile :
-
Functionalization Potential :
- The ability to transform the nitro group into other functional groups allows for the creation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. For example, its transformation into carboxylic acid derivatives expands its utility in creating biologically active compounds .
Medicinal Chemistry Applications
This compound and its derivatives have shown potential in medicinal chemistry due to their structural characteristics that allow for modifications leading to bioactive compounds. Notably, compounds with similar structures have been investigated for their effects on thrombin receptors, which play a significant role in thrombotic and inflammatory disorders .
Case Study 1: Allylic Alkylation
A study demonstrated the use of this compound in allylic alkylation reactions. The reaction was optimized using various catalysts, leading to high yields and excellent enantiocontrol. This highlights the compound's effectiveness as a building block in synthesizing complex organic molecules .
Case Study 2: Thrombin Receptor Antagonists
Research has indicated that derivatives of this compound may serve as thrombin receptor antagonists. These compounds could potentially be developed into therapeutic agents for treating thrombotic disorders, showcasing their relevance in drug discovery .
Mécanisme D'action
The mechanism of action of 3-(5-Nitro-cyclohex-1-enyl)-acrylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
3-(5-Nitro-cyclohex-1-enyl)-acrylic acid: Unique due to the presence of both a nitro group and a propenoic acid moiety.
Cyclohexene derivatives: Similar in structure but lack the nitro group or propenoic acid moiety.
Nitroalkenes: Contain nitro groups but differ in the rest of the structure.
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
3-(5-nitrocyclohexen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H11NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h2,4-5,8H,1,3,6H2,(H,11,12) |
Clé InChI |
PEYXGOWSKLZBEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=C1)C=CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














